

Application Notes and Protocols for Celestine Blue (C₁₇H₁₈ClN₃O₄)

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Compound of Interest

Compound Name: C₁₇H₁₈ClN₃O₄

Cat. No.: B576333

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For Researchers, Scientists, and Laboratory Professionals

Introduction

Celestine Blue (CAS No. 1562-90-9), a compound with the molecular formula **C₁₇H₁₈ClN₃O₄**, is a cationic phenoxazine dye.^{[1][2][3]} It is widely utilized in histology and cytology as a nuclear stain, often serving as a substitute for hematoxylin.^[3] Additionally, its electrochemical and fluorescent properties have led to its application in the development of DNA biosensors and as a probe for reactive oxygen species.^[1] This document provides detailed application notes and protocols for the use of Celestine Blue in these key research areas.

Physicochemical Properties

A summary of the key physicochemical properties of Celestine Blue is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C17H18ClN3O4	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	363.8 g/mol	[1] [2] [3] [4] [5] [6]
CAS Number	1562-90-9	[1] [2] [3] [4] [5]
IUPAC Name	[7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanum chloride	[2]
Synonyms	Celestine Blue B, Mordant Blue 14, C.I. 51050	[2] [3]
Appearance	Black to dark-grey to very dark brown powder	[3] [5]
Solubility	Soluble in water	[1] [8]
Absorption Maximum (λ_{max})	~642 nm in water	[1] [3]

Applications

Celestine Blue has several well-established applications in scientific research:

- Histological Staining:** It is a robust nuclear stain, particularly when used with an iron alum mordant, providing a deep blue coloration to cell nuclei. It is a common substitute for hematoxylin in Hematoxylin and Eosin (H&E) staining protocols.[\[2\]](#)[\[3\]](#)
- DNA Biosensing:** Due to its ability to interact with nucleic acids, Celestine Blue can be employed as an electroactive indicator in the development of DNA biosensors for the detection of specific DNA sequences.[\[1\]](#)
- Fluorescent Probe:** It has been utilized as a fluorescent probe for the sensitive and selective detection of hypochlorous acid (HOCl), a reactive oxygen species implicated in inflammatory processes.[\[1\]](#)

Experimental Protocols

Protocol 1: Celestine Blue-Iron Staining for Nuclei in Paraffin Sections

This protocol outlines the use of Celestine Blue as a nuclear stain in histological preparations.

Materials:

- Celestine Blue powder
- Ferric ammonium sulfate (Iron alum)
- Glycerol
- Sulfuric acid (concentrated)
- Distilled water
- Paraffin-embedded tissue sections on slides
- Standard deparaffinization and rehydration reagents (e.g., xylene, graded alcohols)
- Eosin counterstain (optional)
- Mounting medium

Procedure:

- Preparation of Celestine Blue Staining Solution:
 - Dissolve 2.5 g of ferric ammonium sulfate in 50 ml of distilled water.
 - Add 0.25 g of Celestine Blue and boil for 3-5 minutes.
 - Cool and filter.
 - Add 7 ml of glycerol and 0.5 ml of concentrated sulfuric acid.
 - The solution is stable for several months.

- Staining Protocol:
 - Deparaffinize and rehydrate tissue sections to distilled water.
 - Immerse slides in the Celestine Blue staining solution for 5-10 minutes.
 - Rinse well in tap water.
 - Differentiate in 0.5% acid-alcohol (0.5% HCl in 70% ethanol) for a few seconds if overstaining occurs, then rinse.
 - Wash in running tap water for 5 minutes.
 - (Optional) Counterstain with Eosin.
 - Dehydrate through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Expected Results:

- Nuclei: Blue to dark blue
- Cytoplasm (if counterstained): Pink to red

Protocol 2: Application of Celestine Blue as an Electroactive Indicator in a DNA Biosensor

This protocol provides a general framework for using Celestine Blue in an electrochemical DNA biosensor.

Materials:

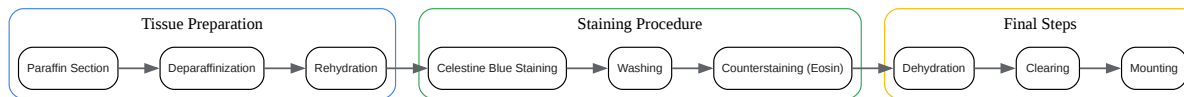
- Screen-printed carbon electrode (SPCE) or other suitable electrode
- Single-stranded DNA (ssDNA) probe specific to the target sequence
- Target DNA solution

- Celestine Blue solution (e.g., 10 μ M in a suitable buffer like Tris-HCl)
- Blocking agent (e.g., bovine serum albumin)
- Electrochemical workstation (e.g., potentiostat)

Procedure:

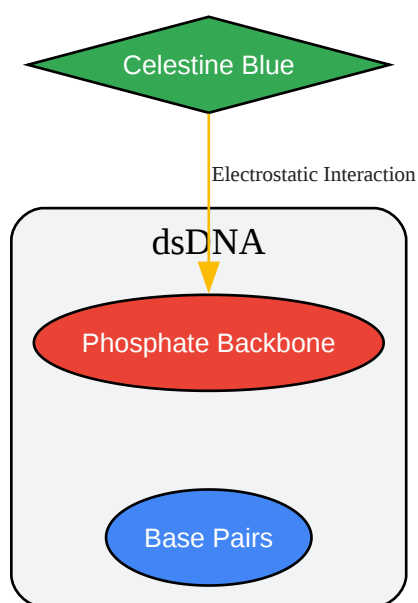
- Electrode Preparation:
 - Immobilize the ssDNA probe onto the surface of the working electrode. This can be achieved through various methods such as covalent bonding or passive adsorption.
- Hybridization:
 - Incubate the electrode with the target DNA solution to allow for hybridization between the probe and the target DNA, forming double-stranded DNA (dsDNA).
 - Wash the electrode to remove any unbound target DNA.
- Celestine Blue Interaction:
 - Immerse the electrode in the Celestine Blue solution. The cationic dye will interact electrostatically with the anionic phosphate backbone of the dsDNA.[\[1\]](#)
- Electrochemical Measurement:
 - Perform electrochemical measurements, such as cyclic voltammetry or differential pulse voltammetry. The binding of Celestine Blue to the dsDNA will produce a detectable electrochemical signal. The intensity of this signal will be proportional to the amount of hybridized target DNA.

Visualizations



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Histological Staining Workflow with Celestine Blue.



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References

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